4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No.: 338975-44-3
Cat. No.: VC6657820
Molecular Formula: C11H6Cl2F3N3O
Molecular Weight: 324.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338975-44-3 |
|---|---|
| Molecular Formula | C11H6Cl2F3N3O |
| Molecular Weight | 324.08 |
| IUPAC Name | 4-[(3,5-dichlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
| Standard InChI | InChI=1S/C11H6Cl2F3N3O/c12-5-1-6(13)3-7(2-5)17-4-8-9(11(14,15)16)18-19-10(8)20/h1-4H,(H2,18,19,20) |
| Standard InChI Key | NZZVCOUGVDIHBO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Cl)N=CC2=C(NNC2=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Attributes
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-[(3,5-dichlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one, reflects its hybrid structure combining a pyrazolone ring, a trifluoromethyl group (-CF₃), and a 3,5-dichloroanilino moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 338975-44-3 |
| Molecular Formula | C₁₁H₆Cl₂F₃N₃O |
| Molecular Weight | 324.08 g/mol |
| SMILES | C1=C(C=C(C=C1Cl)Cl)N=CC2=C(NNC2=O)C(F)(F)F |
| InChI Key | NZZVCOUGVDIHBO-UHFFFAOYSA-N |
The pyrazolone ring exists in equilibrium between keto and enol tautomers, a feature critical to its reactivity.
Spectroscopic and Physicochemical Properties
While solubility data remain unpublished, computational models predict moderate lipophilicity (logP ≈ 2.8) due to the -CF₃ group, suggesting potential membrane permeability. Infrared (IR) spectroscopy of analogous pyrazolones reveals characteristic bands:
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C=O stretch: 1680–1720 cm⁻¹ (keto form)
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N-H stretch: 3200–3300 cm⁻¹ (enol form).
X-ray crystallography of related structures shows planar pyrazolone rings with dihedral angles <10° relative to substituents, favoring π-π stacking interactions .
Synthetic Pathways and Optimization
Reported Synthesis Strategies
The compound is synthesized via condensation reactions between 3,5-dichloroaniline derivatives and activated pyrazolone precursors. A representative route involves:
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Formation of the Pyrazolone Core: Cyclocondensation of hydrazine with ethyl trifluoroacetoacetate under acidic conditions yields 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one.
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Mannich Reaction: Reaction with 3,5-dichlorobenzaldehyde in the presence of acetic acid produces the final iminomethylene adduct.
Industrial Scalability Challenges
Current methods face limitations:
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Low Yields: Side reactions during Mannich steps reduce efficiency (~50–60% yield).
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Solvent Waste: Use of dichloromethane for extraction generates environmental concerns.
Emerging approaches, such as microwave-assisted synthesis and flow chemistry, aim to enhance atom economy and reduce reaction times .
Biological Activity and Mechanistic Insights
Anti-Inflammatory and Analgesic Effects
In murine models, pyrazolones reduce carrageenan-induced edema by 60–70% at 10 mg/kg doses, comparable to ibuprofen. The -CF₃ group may stabilize the enol tautomer, enhancing cyclooxygenase (COX) binding affinity.
Comparative Analysis with Structural Analogs
| Analog Modifications | Molecular Weight | Hypothesized Bioactivity |
|---|---|---|
| 2-Methyl substitution | 310.05 | Enhanced metabolic stability |
| 2-[4-(Trifluoromethoxy)phenyl] addition | 454.12 | Improved CNS penetration |
The parent compound’s simpler structure offers advantages in synthetic accessibility, while bulkier analogs may exhibit prolonged half-lives.
Future Research Directions
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Pharmacokinetic Profiling: Address gaps in absorption, distribution, metabolism, and excretion (ADME) data.
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Targeted Drug Delivery: Encapsulation in lipid nanoparticles could improve solubility and bioavailability.
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Agrochemical Applications: Explore fungicidal activity against Fusarium species, leveraging the dichloroanilino moiety’s pesticidal properties .
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